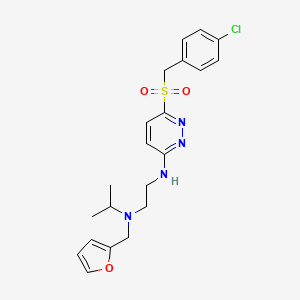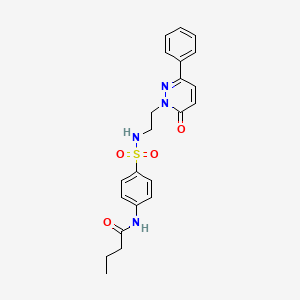
N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N2-(furan-2-ylmethyl)-N2-isopropylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridazine core, followed by the introduction of the furan-2-ylmethyl and propan-2-ylamino groups. The final step involves the addition of the 4-chlorophenylmethanesulfonyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of a nitro group would yield an amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonyl-containing molecules. Examples include:
- 6-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE
- 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE
Uniqueness
What sets 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H25ClN4O3S |
|---|---|
分子量 |
449.0 g/mol |
IUPAC名 |
N-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]-N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H25ClN4O3S/c1-16(2)26(14-19-4-3-13-29-19)12-11-23-20-9-10-21(25-24-20)30(27,28)15-17-5-7-18(22)8-6-17/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,23,24) |
InChIキー |
XJRCFFMGQYWMPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11267288.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11267293.png)
![N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11267297.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267308.png)
![1-(4-Benzylpiperidino)-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11267311.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B11267312.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267314.png)

![1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11267330.png)
![4-Phenyl-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11267334.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11267340.png)
![N-(2-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267347.png)
![3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267355.png)
![2-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267359.png)
